(S)-(+)-1-Methoxy-2-propanol

概述

描述

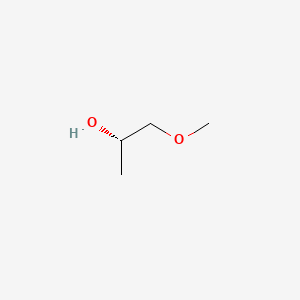

(S)-(+)-1-Methoxy-2-propanol, also known as (S)-(+)-propylene glycol monomethyl ether, is an organic compound with the molecular formula C4H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-configuration indicates the specific spatial arrangement of its atoms. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity.

准备方法

Synthetic Routes and Reaction Conditions

(S)-(+)-1-Methoxy-2-propanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 1-methoxy-2-propanone using chiral catalysts. This method ensures the production of the desired (S)-enantiomer with high enantiomeric purity. The reaction typically occurs under mild conditions, with the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 1-methoxy-2-propanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the desired enantiomer in high purity.

化学反应分析

Types of Reactions

(S)-(+)-1-Methoxy-2-propanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-methoxy-2-propanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to 1-methoxy-2-propanol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products Formed

Oxidation: 1-Methoxy-2-propanone.

Reduction: 1-Methoxy-2-propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Production

(S)-(+)-1-Methoxy-2-propanol is a colorless liquid with a pleasant odor, characterized by its ability to dissolve a variety of substances. It is produced through the reaction of propylene oxide with methanol in the presence of catalysts, yielding a compound that is primarily utilized as a solvent and chemical building block .

Industrial Applications

-

Solvent in Coatings and Inks

- Lacquers and Paints : this compound serves as an effective solvent in the formulation of lacquers and paints, enhancing the application properties and drying times .

- Printing Inks : It acts as an active solvent and coupling agent in solvent-based gravure and flexographic printing inks, facilitating better adhesion and flow properties .

- Cleaning Products

- Agricultural Applications

- Chemical Intermediate

- Antifreeze Agent

Scientific Research Applications

This compound has garnered attention in scientific research due to its unique properties:

- Biological Indicator : This compound is recognized for its role as a biological indicator of exposure to glycol ethers, making it significant for health risk assessments .

- Synthesis Reagent : It is used in organic synthesis for producing various derivatives that exhibit biological activities, including anticancer properties .

Case Study 1: Anticancer Activity

Research has indicated that derivatives synthesized from this compound exhibit significant cytotoxicity against multiple cancer cell lines. For instance, studies involving 2-amino-3-carboxy-4-phenylthiophenes have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and disruption of cellular signaling pathways .

Case Study 2: Environmental Impact Assessment

A comprehensive study evaluated the ecotoxicological effects of this compound on aquatic life. Results indicated a low toxicity profile with an LC50 value for fish exceeding 6,812 mg/l and for daphnia at 23,300 mg/l, suggesting that it poses minimal risk to aquatic ecosystems under typical usage conditions .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Coatings | Solvent for lacquers and paints; active solvent in printing inks |

| Cleaning Products | Solvent for household cleaners; paint strippers; degreasers |

| Agriculture | Solvent in pesticide formulations |

| Chemical Synthesis | Reagent for producing bioactive compounds; intermediates for pharmaceuticals |

| Automotive | Antifreeze agent in fuel systems; brake fluids |

作用机制

The mechanism of action of (S)-(+)-1-Methoxy-2-propanol primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating their reactions, and enhancing their solubility. The compound’s ability to form hydrogen bonds and its moderate polarity make it an effective solvent for a wide range of substances.

相似化合物的比较

Similar Compounds

®-(-)-1-Methoxy-2-propanol: The enantiomer of (S)-(+)-1-Methoxy-2-propanol, with similar chemical properties but different spatial arrangement.

1-Methoxy-2-propanone: A related compound that can be synthesized from this compound through oxidation.

2-Methoxy-1-propanol: An isomer with the methoxy group attached to a different carbon atom.

Uniqueness

This compound is unique due to its chiral nature, which allows for specific interactions with other chiral molecules. This property makes it valuable in asymmetric synthesis and chiral resolution processes. Additionally, its low toxicity and excellent solvency properties make it a preferred solvent in various applications.

生物活性

(S)-(+)-1-Methoxy-2-propanol, commonly referred to as propylene glycol monomethyl ether (PGME), is an important solvent with various applications in industrial and pharmaceutical settings. This article provides a comprehensive overview of its biological activity, including its pharmacokinetics, toxicological profile, and potential health effects based on diverse research findings.

This compound is a clear, colorless liquid with a mild odor. It is primarily used as a solvent in paints, coatings, and inks due to its ability to dissolve a wide range of substances. Additionally, it serves as a less toxic alternative to other glycol ethers, making it favorable in various applications.

Pharmacokinetics

Research indicates that this compound is readily absorbed through the skin and respiratory tract. A study involving human volunteers exposed to 100 ppm of the compound for 8 hours demonstrated significant absorption, with post-exposure urine levels reaching up to 110 μmol/l and blood levels up to 103 μmol/l . The compound exhibits rapid excretion, with a half-life of less than 2.6 hours .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid via skin and lungs |

| Urinary Excretion Peak | 110 μmol/l |

| Blood Concentration Peak | 103 μmol/l |

| Half-Life | <2.6 hours |

Toxicological Profile

The toxicological assessment of this compound reveals several important findings:

- Acute Toxicity : Inhalation studies indicate that exposure to high concentrations can lead to central nervous system depression . The no-observed-adverse-effect level (NOAEL) for inhalation toxicity in rats was established at 300 ppm .

- Reproductive and Developmental Toxicity : Studies have shown that while maternal toxicity was observed in rats at high concentrations, there were no significant teratogenic effects noted at doses up to 1800 mg/kg/day . However, foetotoxic effects were reported in rats but not in rabbits at similar exposure levels .

- Chronic Exposure : Long-term exposure may lead to cumulative health effects involving biochemical systems. Research suggests potential concerns regarding human fertility based on similar compounds that exhibit impaired fertility at comparable dose levels .

Table 2: Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Inhalation | CNS depression at high concentrations |

| NOAEL for Inhalation | 300 ppm in rats |

| Reproductive Toxicity | No significant malformations at ≤1800 mg/kg/day |

| Chronic Exposure | Potential fertility impairment concerns |

Case Studies

Several case studies have examined the biological effects of this compound:

- Occupational Exposure Study : A study involving silk screen printers monitored urinary excretion levels of PGME, revealing a mean concentration of 2.52 mmol/mol creatinine after a workweek . This highlights the importance of biological monitoring for individuals exposed to this solvent.

- Animal Studies : In animal models, repeated oral doses led to minor changes in liver and kidney function in rats . Additionally, dermal exposure studies indicated significant absorption rates that could lead to systemic toxicity if not managed properly.

属性

IUPAC Name |

(2S)-1-methoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXJGSRGQADJSQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426360 | |

| Record name | (S)-(+)-1-Methoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26550-55-0 | |

| Record name | (S)-(+)-1-Methoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-methoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。